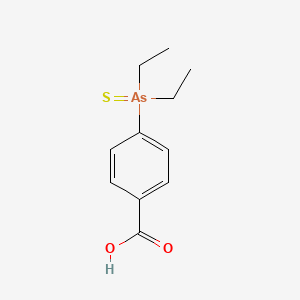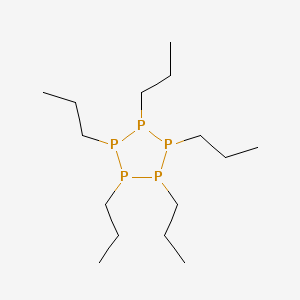
Pentaphospholane,pentapropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaphospholane, pentapropyl- is an organophosphorus compound with the molecular formula C15H35P5 It consists of a pentaphospholane ring substituted with five propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentaphospholane, pentapropyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes. For example, the reaction of dipyrazolylphosphanes with secondary phosphanes such as Cy2PH or tBuPH can yield pentaphospholane derivatives . The reaction conditions often include the use of solvents like toluene or THF and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for pentaphospholane, pentapropyl- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pentaphospholane, pentapropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentaphospholane oxides.
Reduction: Reduction reactions can convert pentaphospholane derivatives to their corresponding phosphine forms.
Substitution: Substitution reactions can replace one or more propyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentaphospholane, pentapropyl- can yield pentaphospholane oxides, while substitution reactions can produce a variety of substituted pentaphospholane derivatives .
Aplicaciones Científicas De Investigación
Pentaphospholane, pentapropyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s unique structure makes it a subject of interest in the study of phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Pentaphospholane, pentapropyl- is investigated for its potential use in materials science, including the development of new polymers and catalysts
Mecanismo De Acción
The mechanism of action of pentaphospholane, pentapropyl- involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes with metals, influencing various chemical pathways. The compound’s ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pentaphospholane, pentapropyl- include other polyphosphorus compounds such as triphosphanes and tetraphosphanes. These compounds share similar structural motifs but differ in the number of phosphorus atoms and substituents.
Uniqueness
Pentaphospholane, pentapropyl- is unique due to its five-membered phosphorus ring and the presence of five propyl groups. This structure imparts distinct chemical properties, making it suitable for specific applications that other polyphosphorus compounds may not be able to achieve .
Propiedades
Número CAS |
55019-74-4 |
|---|---|
Fórmula molecular |
C15H35P5 |
Peso molecular |
370.31 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentapropylpentaphospholane |
InChI |
InChI=1S/C15H35P5/c1-6-11-16-17(12-7-2)19(14-9-4)20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |
Clave InChI |
RWILTFBFJGJNIG-UHFFFAOYSA-N |
SMILES canónico |
CCCP1P(P(P(P1CCC)CCC)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


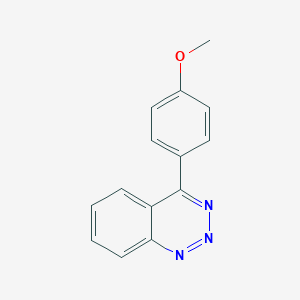
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

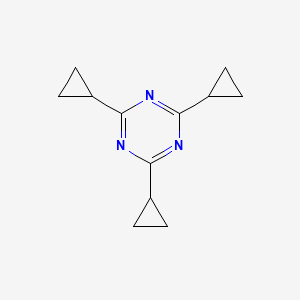
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
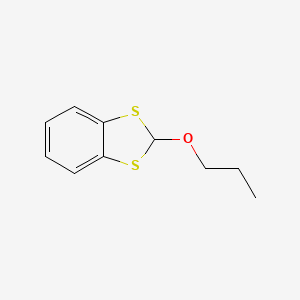
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

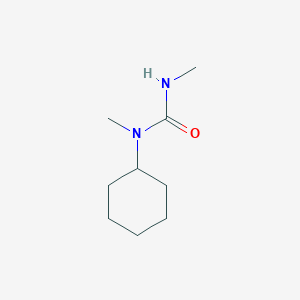
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
